Pirmenol hydrochloride hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

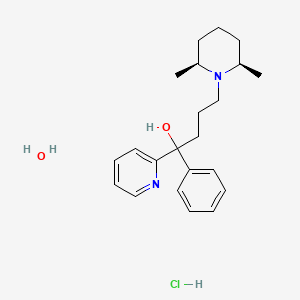

Pirmenol hydrochloride is an organic amino compound and a member of benzenes.

科学的研究の応用

Management of Cardiac Arrhythmias

Pirmenol hydrochloride hydrate is predominantly used for treating various types of cardiac arrhythmias, including:

- Atrial Fibrillation : Clinical studies have shown that pirmenol effectively reduces episodes of atrial fibrillation, improving overall patient outcomes in cardiovascular health management .

- Ventricular Dysrhythmia : In clinical trials, pirmenol has demonstrated complete suppression of ventricular ectopic beats in patients with chronic ventricular dysrhythmia .

Pharmacokinetics

The pharmacokinetic profile of pirmenol indicates that it can be administered both orally and intravenously. Key findings include:

- Intravenous Administration : After a 150 mg infusion, peak plasma concentrations reached approximately 2.14 µg/ml with an elimination half-life of about 6.5 hours.

- Oral Administration : A single 150 mg oral dose resulted in a peak concentration of 1.3 µg/ml, with an average bioavailability of 87% .

Table 1: Summary of Clinical Studies on this compound

Case Study 1: Efficacy in Atrial Fibrillation

In a multicenter trial involving patients with persistent atrial fibrillation, this compound was administered at varying dosages (200 to 400 mg daily). Results showed that approximately 70% of patients experienced significant reductions in arrhythmic episodes over a treatment period of three months .

Case Study 2: Ventricular Dysrhythmia Management

A study involving seven patients with chronic ventricular dysrhythmia indicated that intravenous administration of pirmenol led to complete suppression of ectopic beats for durations ranging from half an hour to several hours post-infusion. The study highlighted the drug's potential for acute management scenarios .

化学反応の分析

Oxidative Metabolism and Isomerization

Pirmenol undergoes enzymatic oxidation to form two interconverting metabolites (Ia and Ib ), identified as hydrated acetate salts of 2,3,4,5-tetrahydro-1-[4-hydroxy-4-phenyl-4-(2-pyridinyl)butyl]-2,6-dimethylpyridinium derivatives .

Reaction Pathway :

-

Oxidation : Pirmenol free base reacts with mercuric acetate (1.25 eq) in 5% aqueous acetic acid at 92°C, forming an iminium intermediate.

-

Purification : The product is treated with H₂S to remove mercury sulfides, followed by freeze-drying to yield a hydrated acetate syrup .

-

Isomer Equilibrium : The metabolites exist as an equilibrating mixture of:

-

Ia (imine form, IR: 1662 cm⁻¹)

-

Ib (keto form, IR: 1710 cm⁻¹)

-

Key Data :

| Property | Ia | Ib |

|---|---|---|

| 13C NMR Shift | 190–195 ppm | 205–220 ppm |

| Ratio in Solution | 10:1 (fresh) | 13:1 (equilibrium) |

| Stability | Stable ≤ -20°C | Decomposes at RT |

Salt Formation and Ion Exchange

The hydrated acetate form can be converted into other salts via anion exchange :

-

Hydrochloride Formation : Acidification with HCl (1.2–1.3 eq) followed by lyophilization yields a stable hydrochloride salt (98.5% purity by HPLC).

-

Ion Exchange : Solutions of the acetate salt passed through quaternary ammonium columns exchange anions (e.g., Cl⁻ for PO₄³⁻) if the new acid has a higher ionization constant.

Critical Conditions :

-

Lyophilization must retain residual water to prevent decomposition.

-

Aqueous solutions show pH-independent isomerization (pH 4–10) .

Dehydration in Aqueous Media

While not directly studied for pirmenol, analogous polyalcohol dehydration mechanisms in high-temperature water (HTW) suggest relevance :

-

Mechanism : Protonation, bond exchange, and deprotonation occur in a single step via an SN2 pathway (energy barrier: ~36 kcal/mol).

-

Role of Water : Hydrogen-bond networks facilitate proton relay, enhancing reaction efficiency.

Stability and Degradation

特性

分子式 |

C22H33ClN2O2 |

|---|---|

分子量 |

393 g/mol |

IUPAC名 |

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrate;hydrochloride |

InChI |

InChI=1S/C22H30N2O.ClH.H2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H;1H2/t18-,19+,22?;; |

InChIキー |

GYTCSFJBULWQKM-RBNUEXKJSA-N |

SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.O.Cl |

異性体SMILES |

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.O.Cl |

正規SMILES |

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.O.Cl |

同義語 |

CI 845 cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride pirmenol pirmenol hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。